sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate
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Overview
Description
sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate is a taurine-conjugated form of the murine-specific primary bile acid, beta-muricholic acid. It is a competitive and reversible antagonist of the farnesoid X receptor (FXR), with an IC50 of 40 µM . This compound is significant in the study of bile acid metabolism and its regulatory effects on various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium tauro-beta-muricholate involves the conjugation of beta-muricholic acid with taurine. The reaction typically requires the activation of the carboxyl group of beta-muricholic acid, which can be achieved using reagents like carbodiimides. The activated carboxyl group then reacts with taurine to form the amide bond, resulting in tauro-beta-muricholic acid. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods: Industrial production of sodium tauro-beta-muricholate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the conjugation reaction, followed by purification steps such as crystallization or chromatography to isolate the pure compound. Quality control measures ensure the product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate primarily undergoes reactions typical of bile acids and their conjugates. These include:
Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to form ketones.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: The sulfonate group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group.
Major Products:
Oxidation: Formation of keto derivatives of tauro-beta-muricholic acid.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid chemistry and its interactions with other molecules.
Biology: Investigated for its role in regulating bile acid metabolism and its effects on gut microbiota.
Industry: Utilized in the development of pharmaceuticals targeting bile acid-related pathways.
Mechanism of Action
sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate exerts its effects by antagonizing the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. By inhibiting FXR, sodium tauro-beta-muricholate can modulate these metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
Taurocholic Acid: Another taurine-conjugated bile acid but with different hydroxylation patterns.
Glyco-beta-muricholic Acid: A glycine-conjugated form of beta-muricholic acid.
Lithocholic Acid: A secondary bile acid with different physiological roles.
Uniqueness: sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate is unique due to its specific antagonistic action on FXR and its distinct hydroxylation pattern, which influences its biological activity and interactions with other molecules .
Properties
IUPAC Name |
sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXROOLWUZIWRB-GPHZYVDLSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=NCCS(=O)(=O)O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=NCCS(=O)(=O)O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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